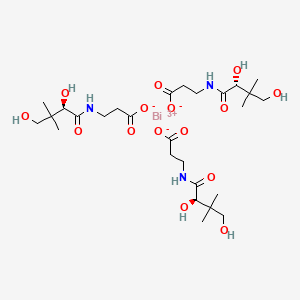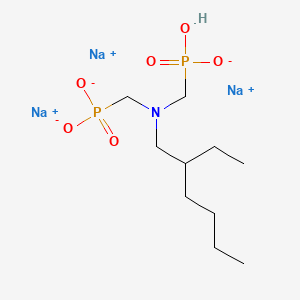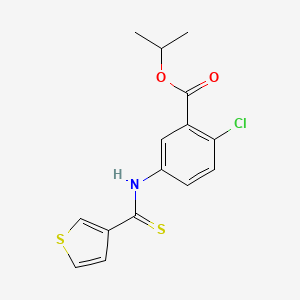
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
安息香酸, 2-クロロ-5-((3-チエニルチオキソメチル)アミノ)-, 1-メチルエチルエステルは、安息香酸誘導体のクラスに属する複雑な有機化合物です。 この化合物は、塩素原子とチエニルチオキソメチルアミノ基で置換された安息香酸コアを特徴とし、1-メチルエチルアルコールでエステル化されています。
準備方法
合成経路と反応条件
安息香酸, 2-クロロ-5-((3-チエニルチオキソメチル)アミノ)-, 1-メチルエチルエステルの合成は、通常、複数のステップを伴います。
安息香酸誘導体の形成: 出発物質である安息香酸は、塩素化されて2位に塩素原子が導入されます。
チエニルチオキソメチル化: 次に、塩素化された安息香酸は、制御された条件下でチエニルチオキソメチルアミン誘導体と反応させて、チエニルチオキソメチルアミノ基を形成します。
エステル化: 最後のステップでは、酸触媒の存在下で1-メチルエチルアルコールでエステル化を行い、目的のエステルを得ます。
工業生産方法
このような化合物の工業生産では、通常、同様の合成経路が採用されますが、規模は大きくなります。 プロセスは、収率、純度、およびコスト効率の観点から最適化されています。 一貫した品質と効率を確保するために、連続フローリアクターや自動化システムが採用される場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチエニルチオキソメチル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ニトロ基またはカルボニル基を標的にして、それぞれアミンまたはアルコールに変換することができます。
置換: 安息香酸環の塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: アンモニア、チオール、およびその他の求核剤。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アミン、アルコール。
置換: 様々な置換安息香酸誘導体。
科学研究への応用
化学
化学において、この化合物は、その反応性と、より複雑な分子の構成要素としての可能性について研究されています。 その独特の構造により、様々な官能基化が可能になり、合成有機化学において価値のあるものとなっています。
生物学と医学
生物学および医学研究では、安息香酸の誘導体は、その潜在的な治療特性についてよく研究されています。 それらは、特定の官能基や分子標的に応じて、抗菌、抗炎症、または抗がん活性を持つ可能性があります。
産業
産業的には、このような化合物は、染料、ポリマー、その他の材料の合成における中間体として使用することができます。 その安定性と反応性により、材料科学の様々な用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, derivatives of benzoic acid are often explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on their specific functional groups and molecular targets.
Industry
Industrially, such compounds can be used as intermediates in the synthesis of dyes, polymers, and other materials. Their stability and reactivity make them suitable for various applications in material science.
作用機序
安息香酸, 2-クロロ-5-((3-チエニルチオキソメチル)アミノ)-, 1-メチルエチルエステルの作用機序は、その特定の用途によって異なります。 薬理化学では、酵素や受容体などの生体標的に作用して、その活性を調節することがあります。 チエニルチオキソメチル基は、標的部位への結合に重要な役割を果たす可能性があり、エステル基は化合物の薬物動態に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
安息香酸誘導体: 2-クロロ安息香酸、3-チエニル安息香酸などの化合物。
チエニルチオキソメチル化合物: チエニルチオキソメチルアミンなどの、チエニルチオキソメチル基を含む化合物。
独自性
安息香酸, 2-クロロ-5-((3-チエニルチオキソメチル)アミノ)-, 1-メチルエチルエステルの独自性は、官能基の特定の組み合わせにあります。 安息香酸コアへの塩素原子とチエニルチオキソメチルアミノ基の両方の存在は、エステル化と合わせて、様々な用途で活用できる独特の化学的および生物学的特性を提供しています。
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid, 3-thienylbenzoic acid.
Thienylthioxomethyl compounds: Compounds containing the thienylthioxomethyl group, such as thienylthioxomethylamines.
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester lies in its specific combination of functional groups. The presence of both the chlorine atom and the thienylthioxomethylamino group on the benzoic acid core, along with the esterification, provides distinct chemical and biological properties that can be leveraged in various applications.
特性
CAS番号 |
178870-25-2 |
|---|---|
分子式 |
C15H14ClNO2S2 |
分子量 |
339.9 g/mol |
IUPAC名 |
propan-2-yl 2-chloro-5-(thiophene-3-carbothioylamino)benzoate |
InChI |
InChI=1S/C15H14ClNO2S2/c1-9(2)19-15(18)12-7-11(3-4-13(12)16)17-14(20)10-5-6-21-8-10/h3-9H,1-2H3,(H,17,20) |
InChIキー |
LRZOORWQKDPNGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CSC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




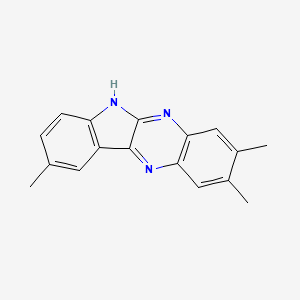
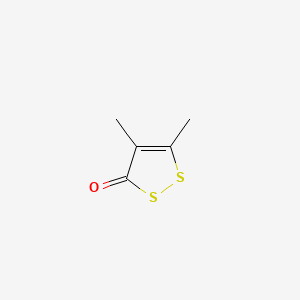

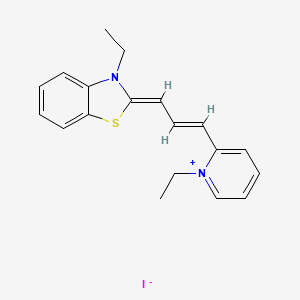
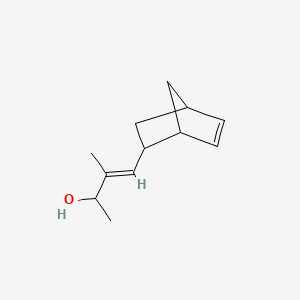

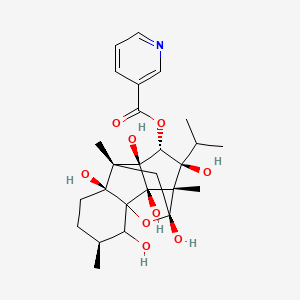
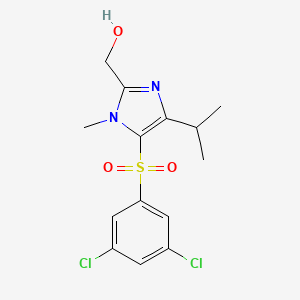
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)

